molecular formula C5H4Br2O B1287147 2-Bromo-5-(bromomethyl)furan CAS No. 251649-67-9

2-Bromo-5-(bromomethyl)furan

Cat. No.: B1287147
CAS No.: 251649-67-9
M. Wt: 239.89 g/mol
InChI Key: UMVPLLFFXMZXPF-UHFFFAOYSA-N
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Description

2-Bromo-5-(bromomethyl)furan (CAS 251649-67-9) is a brominated heterocyclic compound with the molecular formula C5H4Br2O and a molecular weight of 239.89 g/mol. It is characterized as a liquid (oil) and requires cold-chain transportation, with recommended storage in an inert atmosphere at temperatures between -10°C and 8°C to maintain stability . This compound is a versatile bifunctional furan derivative that serves as a valuable building block in organic and medicinal chemistry research. Its structure features two distinct bromine sites—one on the furan ring and another on a methyl group—allowing for sequential and selective functionalization. This makes it a useful precursor for the synthesis of more complex furan-containing structures . Furan derivatives are of significant interest in the development of bioactive molecules. Related brominated furanones have demonstrated notable cytotoxic activity against human cancer cell lines, such as prostate (PC-3) and glioblastoma (U-251), showing potential as more active agents than conventional chemotherapeutics . As a reagent, it is handled with care; it is classified with the GHS signal word "Danger" and hazard statements H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(bromomethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2O/c6-3-4-1-2-5(7)8-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVPLLFFXMZXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iv. Applications of 2 Bromo 5 Bromomethyl Furan As a Building Block in Organic Synthesis

Precursor for Complex Heterocyclic Systems

The furan (B31954) nucleus is a core component of numerous biologically active compounds and functional materials. 2-Bromo-5-(bromomethyl)furan serves as an excellent starting material for the elaboration of more complex heterocyclic structures.

The bromine atom at the 2-position of the furan ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. While specific studies on the Suzuki-Miyaura cross-coupling of this compound are not extensively documented, the successful application of this reaction to its thiophene analog, 2-bromo-5-(bromomethyl)thiophene, strongly suggests a similar reactivity profile for the furan derivative. nih.gov

In a representative synthetic approach, 2-bromo-5-(bromomethyl)thiophene was coupled with various aryl boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ in a 1,4-dioxane/water solvent system. nih.gov This reaction regioselectively substitutes the bromine atom on the heterocyclic ring, leaving the bromomethyl group intact for further functionalization. The reaction proceeds with moderate to excellent yields, demonstrating its utility in generating 2-aryl-5-(bromomethyl)thiophenes. nih.gov

Given the well-established utility of the Suzuki-Miyaura reaction for functionalizing brominated furans, a similar synthetic strategy is expected to be highly effective for this compound. nih.govtcichemicals.com This would provide a straightforward route to a variety of 2-aryl-5-(bromomethyl)furans, which are valuable intermediates for the synthesis of pharmaceuticals and other fine chemicals. The general scheme for this proposed reaction is depicted below:

Image of a chemical reaction, showing a furan ring with a bromine and a bromomethyl group reacting with an aryl boronic acid in the presence of a palladium catalyst to yield a 2-aryl-5-(bromomethyl)furan.

Table 1: Representative examples of Suzuki-Miyaura cross-coupling reactions with the analogous 2-bromo-5-(bromomethyl)thiophene.

EntryAryl Boronic AcidProductYield (%)
13-chloro-4-fluorophenyl boronic acid2-(bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene72
24-methoxyphenyl boronic acid2-(bromomethyl)-5-(4-methoxyphenyl)thiophene76
34-methylphenyl boronic acid2-(bromomethyl)-5-(4-methylphenyl)thiophene65
44-fluorophenyl boronic acid2-(bromomethyl)-5-(4-fluorophenyl)thiophene68

Data extracted from studies on the thiophene analog. nih.gov

Other palladium-catalyzed cross-coupling reactions such as the Stille, Heck, and Sonogashira reactions are also anticipated to be applicable to this compound, further expanding the range of accessible substituted furan derivatives. wikipedia.orgorganic-chemistry.orgsoton.ac.uk

The dual reactivity of this compound makes it a promising candidate for the synthesis of fused-ring and spirocyclic systems containing a furan moiety. Intramolecular cyclization reactions are a powerful strategy for constructing such complex architectures.

Spirocyclic compounds containing a furan ring are also accessible. The synthesis of spiro heterocycles often involves the reaction of a bifunctional starting material with a binucleophile. In a hypothetical scenario, this compound could be functionalized to introduce a second reactive site, which could then undergo a cyclization reaction to form a spiro center. The synthesis of spirocyclic systems from various heterocyclic precursors is a well-established field, and these principles can be applied to derivatives of this compound. soton.ac.uk

The furan ring in this compound can serve as a scaffold for the construction of other heterocyclic rings. A notable example is the synthesis of isoxazoles. The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a common method for the synthesis of isoxazoles. researchgate.netupm.edu.my

A potential synthetic route could involve the conversion of the bromomethyl group of this compound into a nitrile oxide precursor, such as an aldoxime. Subsequent intramolecular cycloaddition with an alkyne, introduced at the 2-position via a Sonogashira coupling, would lead to a furan-fused isoxazole system. Alternatively, the furan derivative can be used as the dipolarophile in an intermolecular cycloaddition. While specific examples utilizing this compound are scarce, the general principles of isoxazole synthesis are well-established and offer a viable pathway for the application of this versatile building block. nih.govresearchgate.net

Role in Polymer and Material Science

Furan-based polymers and materials are of growing interest due to their potential derivation from renewable resources and their unique electronic and optical properties. This compound is a valuable precursor for the synthesis of functional monomers and advanced materials.

The reactivity of the bromomethyl group in this compound allows for its conversion into a variety of polymerizable functionalities. For instance, reaction with a suitable methacrylate or acrylate salt could yield a furan-containing monomer that can undergo free-radical or controlled radical polymerization. researchgate.net The resulting polymers would feature pendent furan rings, which could be further modified to tune the material's properties.

Furthermore, the bromine atom on the furan ring can be retained in the monomer, allowing for post-polymerization modification via cross-coupling reactions. This approach enables the synthesis of a wide range of functional polymers with tailored properties. The synthesis of polymers from furan-based monomers is an active area of research, with applications in various fields. mdpi.comharvard.edu

Conjugated oligomers and polymers containing furan rings have shown promise in the development of optoelectronic materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The furan ring is an electron-rich heterocycle that can be incorporated into conjugated systems to modulate their electronic and photophysical properties.

The 2,5-disubstituted furan motif is a key structural element in many of these materials. This compound can serve as a key building block for the synthesis of such conjugated systems. For example, the bromine atom can be used in cross-coupling reactions to extend the conjugated system, while the bromomethyl group can be used to attach the molecule to other components or to introduce solubilizing groups. The synthesis of thiophene and thiazole-based conjugated oligomers for optoelectronic applications has been reported, and similar strategies can be envisioned for furan-based materials derived from this compound. tcichemicals.com

Intermediate in Bio-based Chemical Production

This compound is a versatile furan derivative that holds potential as an intermediate in the synthesis of valuable bio-based chemicals. Its bifunctional nature, featuring two distinct carbon-bromine bonds, allows for selective and sequential transformations. This positions it as a strategic precursor for producing more complex molecules, including furan dialdehydes and intermediates for biofuels, which are key components in the development of sustainable chemical processes. The furan core is derivable from lignocellulosic biomass, making its derivatives attractive substitutes for petrochemicals.

One of the significant applications of furanic compounds is their conversion into dialdehydes, such as 2,5-diformylfuran (DFF). DFF is a crucial platform chemical, serving as a monomer for polymers and a precursor for pharmaceuticals and other fine chemicals. While the direct conversion of this compound to a dialdehyde is not extensively documented, established synthetic methodologies for analogous compounds illustrate a clear pathway.

The transformation would require the conversion of both the bromomethyl group (-CH₂Br) and the bromo group (-Br) into formyl groups (-CHO). This can be envisioned as a two-step process:

Conversion of the Bromomethyl Group: The bromomethyl group is readily converted to an aldehyde via several methods. One common method is the Sommelet reaction , which utilizes hexamine to convert benzylic halides into aldehydes. farmaciajournal.com This reaction proceeds through the formation of a quaternary ammonium salt, which is then hydrolyzed to yield the aldehyde. Another effective method is oxidation, for instance, using dimethyl sulfoxide (DMSO) in the Kornblum oxidation.

Conversion of the Ring Bromo Group: The bromo substituent on the furan ring can be converted to a formyl group through a metal-halogen exchange followed by formylation. This typically involves reacting the bromo-furan with an organolithium reagent like n-butyllithium at low temperatures to generate a lithiated furan intermediate. This intermediate can then be treated with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the second aldehyde group. A similar pathway has been described for the synthesis of 5-formyl-2-furylboronic acid from 2-formyl-5-bromofuran. google.com

The resulting product, a bromo-substituted furan dialdehyde or potentially 2,5-diformylfuran if the ring bromine is also substituted, is a highly valuable building block. The selective oxidation of biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) to DFF is a well-researched area, underscoring the industrial importance of DFF. acs.orgresearchgate.netrsc.org Catalytic systems, often employing ruthenium or vanadium, have been developed to achieve high yields of DFF from HMF, highlighting the demand for efficient synthetic routes to this dialdehyde. acs.orgresearchgate.net

Table 1: Plausible Reaction Pathways for Dialdehyde Synthesis

StepFunctional Group TransformationReagents and ConditionsIntermediate/Product
1-CH₂Br → -CHO1. Hexamine, CHCl₃2. H₂O, heat (Sommelet)2-Bromo-5-formylfuran
2-Br → -CHO1. n-BuLi, THF, -78°C2. DMF5-Formylfuran-2-carbaldehyde (DFF)

The development of renewable transportation fuels is a critical aspect of the bio-economy. Furan derivatives, particularly 2-methylfuran (MF) and 2,5-dimethylfuran (DMF), are considered promising biofuel candidates due to their high energy density and favorable combustion properties. nih.gov this compound can serve as a precursor to these biofuel intermediates through reactions that replace the bromine atoms with hydrogen or methyl groups.

A key reaction in this context is hydrogenolysis , which involves the cleavage of a chemical bond (in this case, C-Br) by hydrogen. This process is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or nickel, in the presence of a hydrogen source.

Synthesis of 2-Methylfuran: Selective hydrogenolysis of the bromomethyl group and the ring-bound bromine atom of this compound would lead to the formation of furan and subsequently, through further processing common in biorefineries, could be a pathway toward 2-methylfuran. The hydrogenolysis of the C-O bond in furfural (B47365) to produce 2-methylfuran is a widely studied process, indicating that catalytic systems are available for modifying substituents on the furan ring. rsc.orgmdpi.com

Synthesis of Other Biofuel Precursors: The reactivity of the bromomethyl group is analogous to that of 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), which are known intermediates for biofuel production. researchgate.net For example, BMF can be readily converted to 5-(ethoxymethyl)furfural (EMF), another potential biofuel, by reaction with ethanol. researchgate.net A similar etherification reaction with this compound could yield alkoxy derivatives, which are also of interest as fuel additives.

Table 2: Potential Biofuel Intermediates from this compound

Target Biofuel IntermediateSynthetic PathwayKey Reactions
2-MethylfuranStepwise or complete de-brominationCatalytic Hydrogenolysis
2-Bromo-5-methylfuran (B145496)Selective hydrogenolysis of the bromomethyl groupCatalytic Hydrogenolysis
AlkoxymethylfuransSubstitution of the bromomethyl groupEtherification with alcohols

The strategic conversion of this compound into these valuable compounds demonstrates its potential role in bridging biomass conversion with the production of high-value chemicals and next-generation fuels.

V. Advanced Characterization and Spectroscopic Analysis of Brominated Furan Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR are the foundational experiments for structural analysis. While specific experimental data for 2-Bromo-5-(bromomethyl)furan is not widely published, a detailed prediction of its spectral features can be made based on the analysis of similar 2,5-disubstituted furan (B31954) compounds. nih.govchemicalbook.com

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region corresponding to the furan ring protons and one signal in the aliphatic region for the bromomethyl protons.

Furan Ring Protons (H-3 and H-4): The two protons on the furan ring are in different chemical environments. The proton at the C-3 position (adjacent to the bromomethyl group) would appear as a doublet, coupled to the proton at the C-4 position. Similarly, the proton at the C-4 position (adjacent to the bromine atom) would also appear as a doublet due to coupling with the H-3 proton. Their chemical shifts are influenced by the electronegativity of the adjacent substituents.

Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and are expected to appear as a singlet, as there are no adjacent protons to cause splitting. This signal would be found in the typical region for protons on a carbon adjacent to a bromine atom.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.45-6.55Doublet (d)~3.4
H-4~6.30-6.40Doublet (d)~3.4
-CH ₂Br~4.50-4.60Singlet (s)N/A

Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound would display five distinct signals, one for each unique carbon atom in the molecule.

Furan Ring Carbons: Four signals would correspond to the carbons of the furan ring. Two of these are quaternary carbons (C-2 and C-5) directly bonded to the bromine and bromomethyl substituents, respectively. The other two signals (C-3 and C-4) are methine carbons, each bonded to a hydrogen atom. The chemical shifts are significantly influenced by the attached substituents.

Bromomethyl Carbon (-CH₂Br): One signal would correspond to the methylene (B1212753) carbon of the bromomethyl group. This signal would appear in the aliphatic region of the spectrum at a characteristic shift for a carbon atom bonded to bromine.

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (-Br)~120-125
C-5 (-CH₂Br)~150-155
C-3~114-118
C-4~110-114
-C H₂Br~25-30

To confirm the assignments made in 1D NMR and to further elucidate the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is used to identify protons that are coupled to each other. For this compound, a cross-peak would be observed between the signals of the H-3 and H-4 protons, confirming their connectivity on the furan ring. The absence of any cross-peaks involving the -CH₂Br signal would confirm it is an isolated spin system, consistent with its singlet appearance in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). An HSQC spectrum would show a correlation cross-peak between the H-3 signal and the C-3 signal, and another between the H-4 signal and the C-4 signal. A third cross-peak would connect the -CH₂Br proton signal to the -CH₂Br carbon signal, providing definitive assignment of the protonated carbons. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Identity and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. libretexts.org

For this compound, the most distinctive feature in its mass spectrum would be the isotopic pattern caused by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). libretexts.org

Molecular Ion Peak: Due to the two bromine atoms, the molecular ion ([M]⁺) will appear as a characteristic cluster of three peaks:

M⁺: Contains two ⁷⁹Br isotopes.

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺: Contains two ⁸¹Br isotopes. The relative intensity of these peaks is expected to be in a ratio of approximately 1:2:1. youtube.com For C₅H₄Br₂O, the expected m/z values would be around 238, 240, and 242.

Fragmentation Pattern: Electron ionization (EI) would likely cause the molecular ion to fragment. Key fragmentation pathways would involve the cleavage of the carbon-bromine bonds, which are the weakest bonds in the molecule. docbrown.info

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

m/z Value (approx.)Ion FragmentDescription
238, 240, 242[C₅H₄Br₂O]⁺Molecular ion cluster (M, M+2, M+4)
159, 161[C₅H₄BrO]⁺Loss of a bromine radical (•Br)
159, 161[M - CH₂Br]⁺Loss of the bromomethyl group
79, 81[Br]⁺Bromine ion

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. docbrown.info The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the furan ring and the carbon-bromine bonds. Studies on 2,5-disubstituted furans provide a basis for assigning these characteristic frequencies. rsc.orgresearchgate.net

Interactive Data Table: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3150C-H stretchFuran ring
1550-1600C=C stretchFuran ring
1020-1225C-O-C stretchFuran ring ether linkage
750-800=C-H bend (out-of-plane)2,5-disubstituted furan
600-700C-Br stretchBromoalkane (-CH₂Br)
500-600C-Br stretchBromo-aromatic (furan-Br)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off the ordered atomic planes of a crystal, a diffraction pattern is generated, which can be mathematically transformed into a map of electron density, revealing the exact positions of atoms and the bond lengths and angles between them. acs.orgchemrxiv.org

This technique is the gold standard for absolute structure determination. However, it is contingent on the ability to grow a single, high-quality crystal of the compound. Reports describe this compound as an oil, which would preclude analysis by this method unless a solid derivative could be prepared. americanelements.comamericanelements.com For other solid brominated furan compounds that do form crystals, X-ray crystallography provides unambiguous proof of structure and can reveal details about intermolecular interactions, such as halogen bonding, in the solid state. chemrxiv.org

Vi. Computational and Theoretical Investigations of Brominated Furan Derivatives

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of brominated furan (B31954) derivatives. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable geometric arrangement of atoms (geometry optimization) and the distribution of electrons within the molecule.

Table 1: Representative Calculated Thermodynamic Properties for Furan Derivatives This table illustrates typical data obtained from quantum chemical calculations. Specific values for 2-Bromo-5-(bromomethyl)furan would require dedicated computational studies.

CompoundMethodEnthalpy of Formation (kcal/mol)Dipole Moment (Debye)
FuranG4 Theory-9.2610.71
2-Bromofuran (B1272941)DFT (B3LYP/6-311+G) 0.00 (Relative Energy)1.35
3-BromofuranDFT (B3LYP/6-311+G)+2.54 (Relative Energy)0.89
This compoundDFT (Predicted)N/AN/A

Molecular Orbital Analysis and Reactivity Prediction

Molecular Orbital (MO) theory is a cornerstone for predicting chemical reactivity. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.

For brominated furan derivatives, the locations of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack. In many furan systems, the HOMO is distributed across the carbon atoms of the ring, indicating these are the primary sites for electrophilic attack. The introduction of a bromine atom can alter the energy levels and spatial distribution of these orbitals. ic.ac.uk Computational analysis allows for the visualization of these orbitals and the calculation of their energies, providing a quantitative basis for predicting how a molecule like this compound will react with other chemical species. ic.ac.uksapub.org

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors This table presents typical reactivity descriptors derived from molecular orbital calculations. A smaller HOMO-LUMO gap suggests higher reactivity.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Furan-6.881.958.83
2-Bromofuran-7.050.857.90
2-Bromo-5-methylfuran (B145496)-6.920.917.83
This compoundN/A (Predicted lower)N/A (Predicted lower)N/A (Predicted smaller)

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. nih.gov The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction rate. nih.gov

For reactions involving brominated furans, such as nucleophilic substitution at the bromomethyl group or Suzuki coupling at the bromo-substituted ring position, theoretical modeling can provide a detailed, atomic-level picture of the process. nih.gov Calculations can determine the activation energy (the energy difference between the reactants and the transition state), which is directly related to how fast the reaction will proceed. nih.gov These models can also help explain regioselectivity, for instance, why a reaction occurs at one position on the furan ring over another. researchgate.net

Spectroscopic Property Prediction through Computational Methods

Theoretical methods can accurately predict various spectroscopic properties of molecules, which is crucial for their identification and characterization. mdpi.com By calculating the vibrational frequencies of a molecule, one can generate theoretical Infrared (IR) and Raman spectra. Similarly, by calculating the magnetic shielding of atomic nuclei, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted.

For a molecule like this compound, computational spectroscopy can aid in the interpretation of experimental data. For example, DFT calculations can predict the ¹H NMR chemical shifts for the furan ring protons and the methylene (B1212753) protons of the bromomethyl group, as well as the ¹³C NMR shifts for all carbon atoms. mdpi.com These predicted spectra can be compared with experimental results to confirm the molecular structure. Discrepancies between calculated and experimental values can often be attributed to solvent effects or intermolecular interactions, which can also be incorporated into more advanced computational models. mdpi.com

Theoretical Predictions of Nonlinear Optical Properties

Molecules with extensive π-conjugated systems and significant charge separation can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.gov Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the NLO response of organic molecules. jlu.edu.cnjmcs.org.mx The key parameters are the polarizability (α) and the first and second hyperpolarizabilities (β and γ).

Furan and its derivatives, as π-electron systems, are candidates for NLO materials. researchgate.net Theoretical studies on related heterocyclic compounds have shown that the introduction of electron-donating and electron-accepting groups can significantly enhance NLO properties. nih.govnih.gov For brominated furans, computational screening can predict their potential as NLO materials by calculating their hyperpolarizabilities. These calculations help in designing new molecules with optimized NLO responses for specific technological applications. jmcs.org.mx The results can guide synthetic chemists to target the most promising candidates for laboratory investigation. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-5-(bromomethyl)furan in academic laboratory settings?

  • Methodological Answer : A solvent-free domino reaction protocol utilizing Rhodium(II) acetate [Rh₂(OAc)₄] catalysis and PhI(OAc)₂ as an oxidant is effective for synthesizing bromomethyl-substituted furans. This method avoids hazardous solvents and achieves good yields by generating carbenoid intermediates from cyclic 1,3-diketones, followed by reaction with propargyl bromide . Alternative patented procedures involve nucleophilic substitution or cross-coupling reactions, as demonstrated in the synthesis of related furan derivatives .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to identify bromine and methyl substitution patterns, particularly focusing on coupling constants for regiochemical confirmation. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) ensures purity assessment. For example, Furvina, a structurally related brominated nitrovinylfuran, was validated using >99.8% purity via these techniques .

Intermediate Research Questions

Q. What are the key applications of this compound in medicinal chemistry or antimicrobial research?

  • Methodological Answer : Brominated furans serve as precursors for antimicrobial agents. For instance, Furvina (2-bromo-5-(2-bromo-2-nitrovinyl)-furan) inhibits bacterial translation initiation by targeting the 30S ribosomal subunit. Researchers can functionalize the bromomethyl group via nucleophilic substitution to introduce pharmacophores (e.g., nitrovinyl groups) while maintaining the furan core’s bioactivity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound at 0–6°C in airtight, light-resistant containers to prevent decomposition. Brominated furans are prone to thermal degradation, releasing toxic bromine vapors (Br⁻) and nitrogen oxides (NOₓ) upon heating. Always use inert atmospheres (e.g., N₂) during reactions to minimize oxidative side reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions involving this compound be addressed?

  • Methodological Answer : Optimize Suzuki-Miyaura cross-coupling by selecting aryl boronic acids with electron-donating groups to enhance reactivity at the bromine-substituted position. Use Pd-based catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (e.g., DMF) at 80–100°C. For example, regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes achieved >80% yield under these conditions .

Q. What toxicological data must be considered when working with this compound?

  • Methodological Answer : Mutagenicity studies indicate a safety profile requiring stringent handling. Ames tests show mutagenic activity at 800 ng/plate, and intraperitoneal doses >20 mg/kg in mice induce toxicity. Always conduct reactions in fume hoods with personal protective equipment (PPE) and implement waste segregation protocols for brominated byproducts .

Q. How can analytical methods like GC-MS be optimized for detecting trace impurities in this compound?

  • Methodological Answer : Dynamic headspace-GC-MS outperforms static methods by increasing sensitivity 30-fold. For example, furan detection limits improved using a 15-minute dynamic extraction at 80°C with Tenax® TA adsorbent. Calibrate using internal standards (e.g., deuterated furan) to quantify low-concentration degradation products .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(bromomethyl)furan
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(bromomethyl)furan

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.